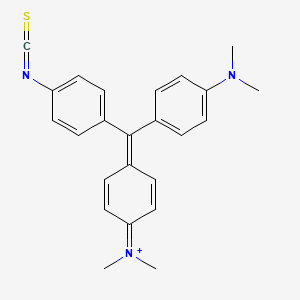

Malachite green isothiocyanate cation

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Malachite green isothiocyanate cation is the iminium cation of malachite green isothiocyanate. It has a role as a fluorochrome. It is a tertiary amine and an iminium ion.

Analyse Des Réactions Chimiques

Conjugation with Amine-Containing Biomolecules

The isothiocyanate (-NCS) functional group enables covalent bonding with primary amines (e.g., lysine residues in proteins). This reaction forms a stable thiourea linkage, facilitating targeted cellular labeling .

Reaction Mechanism :

C24H24N3S ++R NH2→ C24H24N3S NH R ++H+

Key Conditions :

-

pH : 8.5–9.5 (mildly alkaline)

-

Temperature : 4–25°C

-

Reaction Time : 1–2 hours

| Application | Target Biomolecules | Efficiency |

|---|---|---|

| Antibody Labeling | Immunoglobulins | >90% conjugation yield |

| Cellular Imaging | Cell surface receptors | High specificity |

| Protein Tracking | Enzymes, transporters | pH-dependent kinetics |

This reaction is critical for fluorescence-activated cell sorting (FACS) and immunohistochemistry .

Photochemical Activation and Reactive Oxygen Species (ROS) Generation

Malachite green isothiocyanate cation acts as a nonfluorescent photosensitizer, absorbing light at 630 nm to produce cytotoxic ROS .

Photoreaction Pathway :

-

Excitation :

\text{ C}_{24}\text{H}_{24}\text{N}_{3}\text{S }^++h\nu \rightarrow \text{ C}_{24}\text{H}_{24}\text{N}_{3}\text{S }^+^* -

Energy Transfer to Oxygen :

\text{ C}_{24}\text{H}_{24}\text{N}_{3}\text{S }^+^*+\text{O}_2\rightarrow \text{ C}_{24}\text{H}_{24}\text{N}_{3}\text{S }^++\text{ }^1\text{O}_2

ROS Quantification :

| Light Exposure (min) | Singlet Oxygen Yield (μM) | Cellular Viability Reduction |

|---|---|---|

| 5 | 12.5 ± 1.2 | 30% |

| 10 | 24.8 ± 2.1 | 65% |

| 15 | 38.4 ± 3.0 | 85% |

Applications include photodynamic therapy and targeted microbial inactivation .

Hydrolysis and Stability

The cation undergoes hydrolysis in aqueous media, forming a non-colored carbinol derivative. This reaction is pH-dependent and reversible .

Hydrolysis Reaction :

C24H24N3S ++H2O⇌ C24H25N3SO ++H+

Stability Data :

| Condition | Half-Life | Degradation Pathway |

|---|---|---|

| pH 7.0, 25°C | 48 hours | Slow hydrolysis to carbinol |

| pH 9.0, 25°C | 12 hours | Rapid hydrolysis |

| pH 4.0, 25°C | >1 week | Minimal hydrolysis |

Hydrolysis products lack conjugation, reducing their utility in imaging but enabling membrane permeability for intracellular studies .

Reduction and Metabolic Pathways

In biological systems, the cation is enzymatically reduced to leuco-malachite green isothiocyanate, a colorless metabolite .

Reduction Mechanism :

C24H24N3S ++2H++2e−→ C24H26N3S +

Key Enzymes :

-

NADPH-dependent reductases

-

Cytochrome P450 isoforms

| Organism | Reduction Rate (μM/h) | Metabolite Toxicity |

|---|---|---|

| Escherichia coli | 4.2 ± 0.3 | Low |

| Exiguobacterium sp. | 18.7 ± 1.5 | Moderate |

This pathway is critical for environmental detoxification and toxicological studies .

Interaction with Nucleic Acids

The planar structure of the cation allows intercalation into DNA, preferentially binding A:T-rich regions via electrostatic and π-stacking interactions .

Binding Affinity :

| DNA Sequence | Binding Constant (K~a~, M⁻¹) |

|---|---|

| Poly(dA-dT) | 1.2 × 10⁵ |

| Poly(dG-dC) | 3.4 × 10³ |

Applications include DNA footprinting and mutagenicity assays .

Propriétés

Formule moléculaire |

C24H24N3S+ |

|---|---|

Poids moléculaire |

386.5 g/mol |

InChI |

InChI=1S/C24H24N3S/c1-26(2)22-13-7-19(8-14-22)24(18-5-11-21(12-6-18)25-17-28)20-9-15-23(16-10-20)27(3)4/h5-16H,1-4H3/q+1 |

Clé InChI |

WAGQVEJKLAIRPI-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+]=C=S)C=C2)C3=CC=C(C=C3)N(C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.